

Part 1: Chemical Profile & Critical Applications[1]

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Compound of Interest

Compound Name: 4-Pyridinepropanol, 1-oxide

Cat. No.: B13417215

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4-Pyridinepropanol, 1-oxide is a specialized heterocyclic building block primarily utilized in pharmaceutical research as a polar scaffold, a metabolite standard, and a linker precursor for proteolysis-targeting chimeras (PROTACs).[1] Unlike its parent compound (4-pyridinepropanol), the N-oxide moiety introduces significant polarity and alters the electron density of the pyridine ring, making it a critical intermediate for nucleophilic substitution reactions at the 2- and 6-positions.[1]

Why This Molecule Matters

- **Metabolite Identification:** N-oxidation is a common metabolic pathway for pyridine-containing drugs.[1] This compound serves as a definitive reference standard for identifying metabolites of drugs containing the 4-(3-hydroxypropyl)pyridine motif.[1]
- **Linker Chemistry:** The primary alcohol provides a reactive handle for esterification or etherification, while the N-oxide modulates solubility and hydrogen-bonding potential in drug-linker conjugates.[1]
- **Synthetic Activation:** The N-oxide group activates the pyridine ring toward electrophilic substitution (at C-4) and nucleophilic displacement (at C-2/C-6), enabling complex scaffold elaboration that is impossible with the unoxidized pyridine.[1]

Part 2: Commercial Supplier Landscape

Sourcing this compound requires a bifurcated strategy depending on the scale. It is not a commodity chemical; it is a "Tier 2" fine chemical, meaning it is often made-to-order or stocked in small quantities by specialized catalogs.[1]

Supplier Tiering & Strategy

Supplier Category	Typical Scale	Lead Time	Recommended Vendors (Verified)
Global Catalog (Tier 1)	mg to 5g	1-3 Days	Sigma-Aldrich (MilliporeSigma) (Product listed under CAS 69603-65-2)
Specialized Synthesis (Tier 2)	10g to 1kg	2-4 Weeks	Density Pharmachem(Specializes in pyridine derivatives)
Aggregators/Sourcing	Variable	Variable	ChemSrc, MolPort(Use these to find boutique synthesizers in China/India)

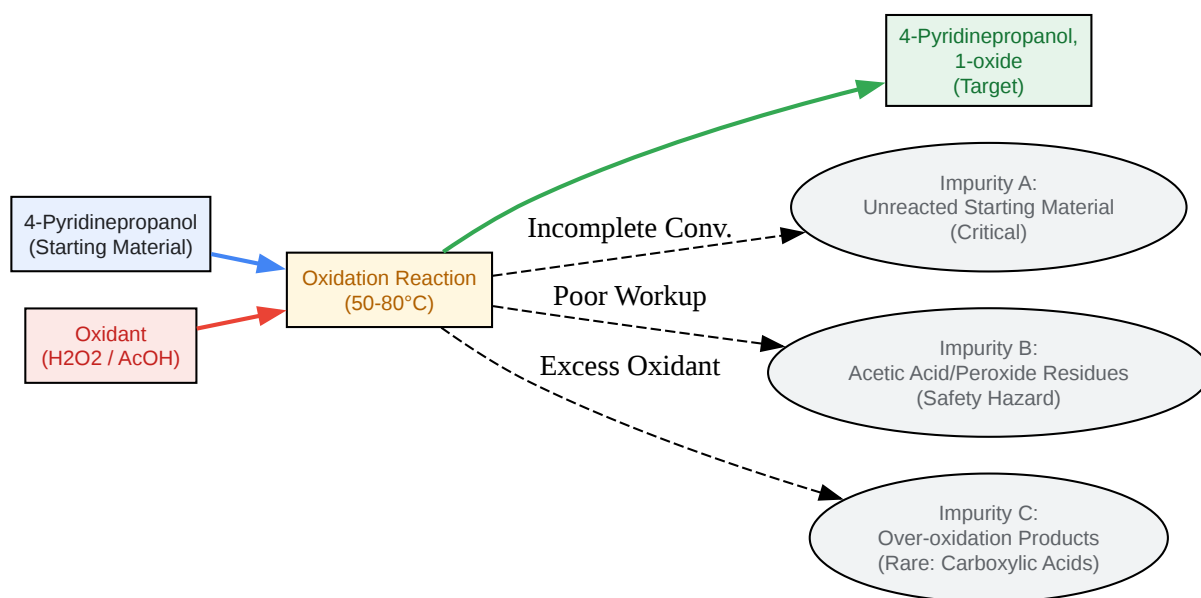
Sourcing Warning: Many suppliers list this compound as "Available" but hold zero stock. Always request a Certificate of Analysis (CoA) before placing a purchase order to verify physical inventory.[1]

Part 3: Synthesis & Impurity Landscape (The "Make vs. Buy" Analysis)

Understanding the synthesis is mandatory for establishing a robust Quality Control (QC) protocol. The commercial route almost invariably involves the N-oxidation of 4-pyridinepropanol.[1]

Synthesis Pathway & Impurity Origins

The industrial synthesis typically utilizes Hydrogen Peroxide (H₂O₂) in Acetic Acid or Urea-Hydrogen Peroxide (UHP) complex.[1]



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Figure 1: Synthesis pathway showing the origin of critical impurities. Note that Impurity A (Starting Material) is the most common quality failure.

Part 4: Quality Control & Validation Protocols

As a Senior Scientist, you cannot rely solely on the vendor's CoA. The following protocols are self-validating systems to ensure material integrity.

Identity Verification (NMR)

The N-oxide moiety induces a diagnostic chemical shift in the pyridine ring protons.[1]

- Protocol: Dissolve ~10mg in DMSO-d₆.

- Diagnostic Shift: Look for the α -protons (positions 2 and 6) of the pyridine ring.[1]
 - Parent (4-Pyridinepropanol): ~8.4 ppm.
 - Target (N-oxide): Shifted upfield to ~8.1 - 8.2 ppm due to the shielding effect of the N-oxide oxygen (back-donation), though this is counter-intuitive to the inductive effect; the resonance effect often dominates.[1] Correction: In many solvents, N-oxidation causes a downfield shift of the 2,6-protons due to the positive charge on Nitrogen, but the O- can donate back.[1] The key is the difference.
 - Definitive Check: The 2,6-protons in the N-oxide often appear as a broader doublet compared to the sharp doublet of the free base.[1]

Purity Assessment (HPLC)

N-oxides are significantly more polar than their pyridine precursors.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 μ m.[1]
- Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1] Gradient 5% to 95%.
- Detection: UV @ 254 nm.[1]
- Expectation: The **4-Pyridinepropanol, 1-oxide** will elute earlier (lower retention time) than the unreacted 4-pyridinepropanol due to increased polarity.[1]
- Pass Criteria: >97% Area Under Curve (AUC). <0.5% Starting Material.[2][3]

Safety Check (Peroxides)

Since H₂O₂ is used in synthesis, residual peroxides are a "silent killer" for downstream biology or sensitive chemistry.[1]

- Test: Quantofix® Peroxide Test Strips.[1]
- Limit: <50 ppm.

Part 5: Handling, Stability & Storage

Hygroscopicity Alert: Pyridine N-oxides are notoriously hygroscopic.[1] They will absorb atmospheric water to form hydrates/oils, which alters the molecular weight calculation for stoichiometry.

- Storage: -20°C is preferred, but 2-8°C is acceptable.
- Atmosphere: Must be stored under Argon or Nitrogen.[1]
- Handling: Weigh quickly in a low-humidity environment. If the solid has turned into a gum/oil, it has likely absorbed water. It can be dried under high vacuum (0.1 mbar) at 40°C for 4 hours to restore the solid state.

Part 6: References

- Sigma-Aldrich.Product Specification: **4-Pyridinepropanol, 1-oxide** (CAS 69603-65-2).[1][4]
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- Google Patents.CN102249995A: Synthetic method for preparing pyridine N-oxide.[1]
(Industrial synthesis context).

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- To cite this document: BenchChem. [Part 1: Chemical Profile & Critical Applications[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13417215/docs#part-1-chemical-profile-critical-applications-1\]](https://www.benchchem.com/product/b13417215/docs#part-1-chemical-profile-critical-applications-1)

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